
Dimethyl N-(benzamidomethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(benzamidomethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of dimethyl N-(benzamidomethyl)phosphoramidate can be achieved through several synthetic routes. . The reaction conditions typically require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale reactions under optimized conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Dimethyl N-(benzamidomethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Applications De Recherche Scientifique
Dimethyl N-(benzamidomethyl)phosphoramidate has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. Additionally, it is used in industrial processes for the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of dimethyl N-(benzamidomethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function . This interaction is often mediated by the phosphoramidate group, which can undergo hydrolysis or other chemical transformations to exert its effects .
Comparaison Avec Des Composés Similaires
Dimethyl N-(benzamidomethyl)phosphoramidate can be compared with other similar compounds such as phosphocreatine and phosphoarginine. These compounds also contain phosphoramidate groups but differ in their specific structures and applications . For example, phosphocreatine is primarily involved in energy storage in muscle tissues, while phosphoarginine plays a role in invertebrate metabolism . The unique structure of this compound allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
125376-12-7 |
|---|---|
Formule moléculaire |
C10H15N2O4P |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
N-[(dimethoxyphosphorylamino)methyl]benzamide |
InChI |
InChI=1S/C10H15N2O4P/c1-15-17(14,16-2)12-8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
DEFLBCGZEAJZOQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(NCNC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


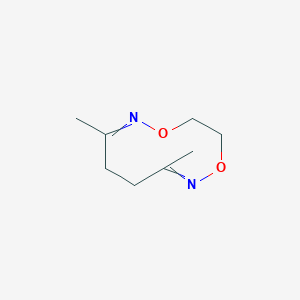

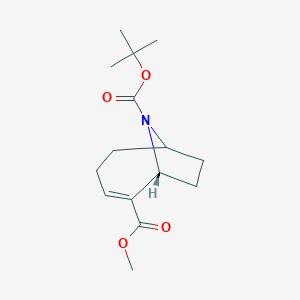
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
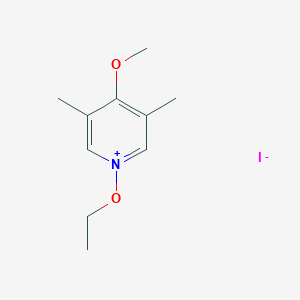
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
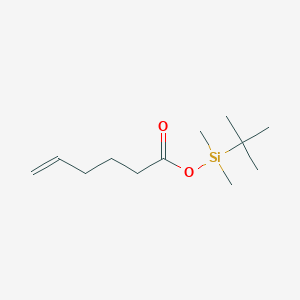
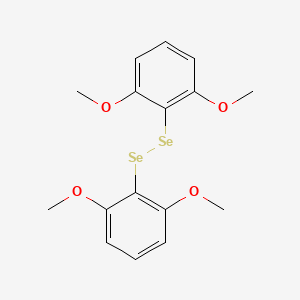
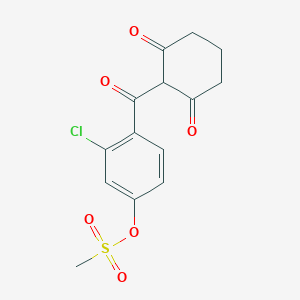
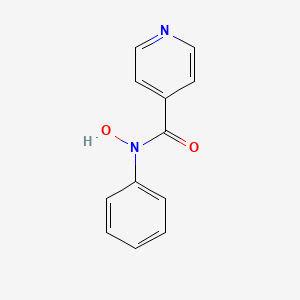
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

